molecular formula C18H14ClF3N2O2 B5148295 1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE

1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE

Cat. No.: B5148295
M. Wt: 382.8 g/mol
InChI Key: APWOMYISANFUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a pyrrolidine ring substituted with a chlorophenyl group and a trifluoromethylphenyl group

Properties

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2/c19-13-4-6-15(7-5-13)24-10-11(8-16(24)25)17(26)23-14-3-1-2-12(9-14)18(20,21)22/h1-7,9,11H,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWOMYISANFUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-5-OXO-N~3~-[3-(TRIFLUOROMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE is unique due to its combination of a pyrrolidine ring with both chlorophenyl and trifluoromethylphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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